molecular formula C6H5BrFN B133542 2-Bromo-6-fluoroaniline CAS No. 65896-11-9

2-Bromo-6-fluoroaniline

Cat. No.: B133542
CAS No.: 65896-11-9
M. Wt: 190.01 g/mol
InChI Key: ALZFPYUPNVLVQM-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoroaniline (CAS 65896-11-9) is a halogenated aromatic amine with the molecular formula C₆H₅BrFN and a molecular weight of 190.01 g/mol . It is characterized by a benzene ring substituted with bromine (-Br), fluorine (-F), and an amine (-NH₂) group at the 2-, 6-, and 1-positions, respectively. The compound is a colorless to light yellow liquid under standard conditions and must be stored in a cool, dry, and dark environment to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Sulfonation and Bromination Method:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Pharmaceutical Synthesis

2-Bromo-6-fluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals, including antiviral agents. For instance, it is a key precursor in the production of Letermovir, a drug used for preventing cytomegalovirus (CMV) infections in immunocompromised patients, particularly those undergoing hematopoietic stem cell transplantation .

Case Study: Letermovir Synthesis

  • Relevance : Letermovir is essential for managing CMV infections.
  • Synthesis Route : The compound is synthesized through a multi-step process involving the protection of amino groups and subsequent bromination reactions .

Agrochemical Development

The compound is also utilized in the synthesis of agrochemicals, including herbicides and pesticides. Its unique substitution pattern allows for the development of compounds with specific biological activities against pests and diseases.

Example Applications:

  • Herbicides : Compounds derived from this compound have shown effectiveness in controlling various weed species.
  • Pesticides : The compound's derivatives are being explored for their potential to target specific insect pests.

Material Science

In material science, this compound is investigated for its role in developing new materials with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and chemical resistance.

Research Insights:

  • Studies have indicated that incorporating halogenated anilines into polymer systems can enhance their mechanical properties and resistance to degradation.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Halogenated anilines are pivotal in medicinal and synthetic chemistry due to their tunable electronic and steric properties. Below is a comparative analysis of 2-bromo-6-fluoroaniline with structurally related compounds.

Substituent Effects on Reactivity and Stability

2-Bromo-4,6-difluoroaniline (CAS N/A)

  • Structure : Features two fluorine atoms at the 4- and 6-positions.
  • Impact: Increased electron-withdrawing effects from additional fluorine enhance electrophilicity at the para position, facilitating nucleophilic aromatic substitution. However, steric hindrance may reduce coupling reaction efficiency compared to mono-fluoro analogs .

2-Bromo-6-chloro-4-fluoroaniline (BCFA)

  • Structure : Chlorine (-Cl) replaces fluorine at the 4-position.
  • Computational studies (DFT/B3LYP) reveal altered frontier molecular orbitals, suggesting lower chemical stability than this compound .

2-Bromo-6-methoxy-4-nitroaniline (CAS 16618-66-9)

  • Structure: Methoxy (-OCH₃) and nitro (-NO₂) groups at the 6- and 4-positions.
  • Impact : The nitro group strongly deactivates the ring, reducing nucleophilicity of the amine. This limits utility in coupling reactions but enhances suitability for electrophilic substitutions .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Reactivity
This compound 190.01 Not reported Organic solvents Aza-Michael cyclization, Sonogashira coupling
2-Bromo-4,6-difluoroaniline 208.00 (estimated) Not reported Low polarity Enhanced electrophilic substitution due to dual fluorine
BCFA 224.46 Not reported Moderate polarity Lower HOMO-LUMO gap (4.5 eV vs. 5.1 eV for mono-fluoro), increasing reactivity
2-Bromo-6-nitroaniline 217.01 Not reported Polar aprotic Nitro group directs meta substitution, reducing coupling yields

Comparison with 3-Bromo-2-fluoroaniline (CAS 58534-95-5) :

  • Positional Isomerism : Bromine at the 3-position reduces steric accessibility, lowering yields in palladium-catalyzed indole synthesis (60% for this compound vs. 45% for 3-bromo-2-fluoroaniline) .

Biological Activity

2-Bromo-6-fluoroaniline, a halogenated aniline derivative, has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. Its unique molecular structure, characterized by the presence of both bromine and fluorine atoms, enhances its reactivity and interaction with biological systems, making it a valuable compound in various research fields.

  • Chemical Formula : C6_6H5_5BrFN
  • CAS Number : 65896-11-9
  • Molecular Structure : The compound consists of a benzene ring substituted with a bromine atom at the 2-position and a fluorine atom at the 6-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The halogen substituents enhance lipophilicity and alter binding affinities, which can lead to modulation of various biological pathways. This compound has been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Antimicrobial Activity

Research indicates that halogenated anilines, including this compound, possess significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:

  • Bacteria : Exhibits activity against Gram-positive and Gram-negative bacteria.
  • Fungi : Demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger .

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This action may be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Properties

This compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

  • Bromination of o-Fluoroaniline : Utilizing bromination reagents such as bromine or sodium bromide under controlled conditions.
  • Sulfonylation and Amidation : A more complex route involves protecting the amino group of o-fluoroaniline followed by sulfonylation and amidation reactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans16
Aspergillus niger64

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50_{50} values ranging from 10 to 20 µM depending on the cell line. This suggests its potential as a lead compound for further anticancer drug development.

Safety and Toxicity

While this compound exhibits promising biological activities, safety assessments are crucial. The compound has been reported to cause skin irritation and respiratory issues upon exposure. Proper handling protocols should be followed in laboratory settings to mitigate risks associated with its use .

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-6-fluoroaniline, and how can reaction conditions be optimized for scalability?

Basic:
this compound is typically synthesized via halogenation or amination of fluorinated aromatic precursors. For example, direct bromination of 6-fluoroaniline using bromine or N-bromosuccinimide (NBS) in a controlled acidic medium (e.g., H₂SO₄ or HBr) ensures regioselective substitution at the ortho position. Purification often involves column chromatography or recrystallization to achieve >95% purity .

Advanced:
Optimization for large-scale synthesis requires addressing competing side reactions (e.g., di-bromination or meta-substitution). Evidence from a letermovir synthesis route demonstrates that using a salicylic acid salt intermediate (derived from this compound) improves solubility and reduces byproduct formation during subsequent steps. Catalytic systems like phase-transfer catalysts (e.g., quinine-derived PTC Q1) enhance stereoselectivity in downstream reactions (e.g., aza-Michael cyclization) . Key parameters include:

  • Temperature control (0–5°C during bromination).
  • Solvent selection (polar aprotic solvents like DMF improve yield).
  • Catalyst loading (0.5–1 mol% for PTC systems) .

Q. How can researchers resolve ambiguities in spectroscopic characterization of this compound and its derivatives?

Basic:
Standard characterization employs:

  • ¹H/¹³C NMR : Distinct aromatic proton signals at δ 6.8–7.2 ppm (meta-fluoro coupling) and a singlet for the NH₂ group (δ ~4.5 ppm, exchangeable).
  • MS : Molecular ion peak at m/z 190 (C₆H₅BrFN⁺) .

Advanced:
Ambiguities arise in crowded aromatic regions or when analyzing derivatives (e.g., nitro or boronic acid variants). Strategies include:

  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing Br and F substituents on adjacent carbons).
  • Isotopic labeling : Deuterated solvents (DMSO-d₆) clarify NH₂ proton behavior.
  • X-ray crystallography : Definitive structural confirmation for crystalline derivatives (e.g., 2-bromo-4-fluoro-6-nitroaniline) .

Q. What are the stability profiles of this compound under varying storage conditions?

Basic:
The compound is light-sensitive and prone to oxidative degradation. Recommended storage:

  • Temperature : 0–6°C in amber glass vials.
  • Atmosphere : Inert gas (N₂ or Ar) to prevent NH₂ group oxidation. Shelf life: ~12 months under these conditions .

Advanced:
Degradation pathways involve deamination or halogen exchange. Accelerated stability studies (40°C/75% RH) show:

  • Major degradation product : 2-Bromo-6-fluorophenol (via hydrolysis, detected by HPLC).
  • Mitigation : Lyophilization or co-formulation with stabilizers (e.g., BHT at 0.1% w/w) .

Q. How does this compound serve as a precursor in pharmaceutical intermediates?

Basic:
It is a key building block for:

  • Antiviral agents : Letermovir synthesis via aza-Michael cyclization .
  • Fluorinated boronic acids : Suzuki-Miyaura coupling precursors (e.g., 4-bromo-3-fluorophenylboronic acid) .

Advanced:
Challenges in downstream functionalization include:

  • Regioselective cross-coupling : Pd/XPhos catalysts improve yields in Suzuki reactions with electron-deficient partners.
  • Protection-deprotection strategies : Boc-protected intermediates prevent NH₂ group side reactions during nitration or alkylation .

Q. What methodological approaches are used to study the reactivity of this compound in electrophilic substitution reactions?

Basic:
Electrophilic substitution (e.g., nitration, sulfonation) typically occurs at the para position to the NH₂ group. Example:

  • Nitration : HNO₃/H₂SO₄ yields 2-bromo-4-fluoro-6-nitroaniline (confirmed by HPLC and ¹⁹F NMR) .

Advanced:
Competing pathways (e.g., ipso substitution) require precise control:

  • Kinetic vs. thermodynamic control : Low-temperature nitration (-10°C) favors para-nitro products, while higher temperatures (25°C) increase meta byproducts.
  • DFT calculations : Predict activation barriers for bromine displacement vs. ring substitution .

Q. How are advanced derivatives of this compound synthesized for material science applications?

Basic:
Common derivatives include:

  • Boronic acids : Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.
  • Trifluoromethylated analogs : Ullmann coupling with CuI/1,10-phenanthroline .

Advanced:
Challenges in fluorinated systems:

  • C-F bond activation : AgF-mediated defluorination competes with desired coupling.
  • Photocatalysis : Visible-light-driven C–Br bond functionalization for aryl ethers or thioethers .

Properties

IUPAC Name

2-bromo-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZFPYUPNVLVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382366
Record name 2-Bromo-6-fluoroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65896-11-9
Record name 2-Bromo-6-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65896-11-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoroaniline
Source EPA DSSTox
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Record name 2-Bromo-6-fluoroaniline
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Record name Benzenamine, 2-bromo-6-fluoro
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-fluoroaniline
2-Bromo-6-fluoroaniline
2-Bromo-6-fluoroaniline
Reactant of Route 4
2-Bromo-6-fluoroaniline
Reactant of Route 5
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Reactant of Route 6
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